molecular formula C11H12ClNO2 B1623137 2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide CAS No. 91089-68-8

2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide

Cat. No. B1623137
CAS RN: 91089-68-8
M. Wt: 225.67 g/mol
InChI Key: NSLMBOGOVJIBJG-UHFFFAOYSA-N
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Description

“2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide” is a chemical compound used in scientific research . It has a molecular formula of C11H12ClNO2 and a molecular weight of 225.671 .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-chromen-4-ylacetamide compounds often involves silver-catalyzed ketonization to form polycarbonyl intermediates, which undergo double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion .


Molecular Structure Analysis

The molecular structure of the compound is obtained from Gaussian 09W and GAUSSVIEW program . The structure of 2H/4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Scientific Research Applications

Synthetic Methods and Chemical Reactivity

  • Chromene derivatives have been synthesized through various methodologies, including multi-component reactions that allow for the efficient assembly of complex structures. These synthetic routes offer a pathway for the development of a diverse array of chromene-based compounds with potential biological and material applications (Raj & Lee, 2020).

Biological Activities

  • The chromene scaffold is associated with a plethora of biological activities. This includes anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic effects. The variability in biological activity is largely attributed to the structural diversity and the specific substituents present on the chromene core. The versatility of the chromene scaffold makes it a valuable target for the development of new therapeutic agents (Raj & Lee, 2020).

Antimicrobial and Antioxidant Properties

  • Certain chromene derivatives exhibit significant antimicrobial and antioxidant activities. These properties are critical for the development of new drugs and materials with protective capabilities against oxidative stress and microbial infections (Kadhum et al., 2011).

Application in Drug Synthesis

  • Chromene derivatives have been utilized as key intermediates in the synthesis of medically important compounds. For example, their use in the Michael addition reaction has facilitated the synthesis of Warfarin and its analogs, demonstrating the practical application of chromene compounds in drug development processes (Alonzi et al., 2014).

Mechanism of Action

The mechanism of action of 2H/4H-chromene compounds is diverse and depends on the specific biological activity. For example, some 2H/4H-chromene compounds have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Future Directions

The future directions for research on “2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide” and similar compounds could involve further exploration of their diverse biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . Additionally, more research could be conducted to better understand their synthesis methods and mechanisms of action .

properties

IUPAC Name

2-chloro-N-(3,4-dihydro-2H-chromen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-7-11(14)13-9-5-6-15-10-4-2-1-3-8(9)10/h1-4,9H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLMBOGOVJIBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407045
Record name 2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91089-68-8
Record name 2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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